Cas no 2228972-56-1 (4-(2-amino-3,3-difluoropropyl)-2-chlorophenol)

4-(2-amino-3,3-difluoropropyl)-2-chlorophenol 化学的及び物理的性質
名前と識別子
-
- 4-(2-amino-3,3-difluoropropyl)-2-chlorophenol
- 2228972-56-1
- EN300-1945931
-
- インチ: 1S/C9H10ClF2NO/c10-6-3-5(1-2-8(6)14)4-7(13)9(11)12/h1-3,7,9,14H,4,13H2
- InChIKey: QEYLRWXRJQBZSP-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CC(C(F)F)N)O
計算された属性
- 精确分子量: 221.0418980g/mol
- 同位素质量: 221.0418980g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- XLogP3: 2.4
4-(2-amino-3,3-difluoropropyl)-2-chlorophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1945931-0.1g |
4-(2-amino-3,3-difluoropropyl)-2-chlorophenol |
2228972-56-1 | 0.1g |
$1371.0 | 2023-09-17 | ||
Enamine | EN300-1945931-0.05g |
4-(2-amino-3,3-difluoropropyl)-2-chlorophenol |
2228972-56-1 | 0.05g |
$1308.0 | 2023-09-17 | ||
Enamine | EN300-1945931-0.5g |
4-(2-amino-3,3-difluoropropyl)-2-chlorophenol |
2228972-56-1 | 0.5g |
$1495.0 | 2023-09-17 | ||
Enamine | EN300-1945931-0.25g |
4-(2-amino-3,3-difluoropropyl)-2-chlorophenol |
2228972-56-1 | 0.25g |
$1432.0 | 2023-09-17 | ||
Enamine | EN300-1945931-1.0g |
4-(2-amino-3,3-difluoropropyl)-2-chlorophenol |
2228972-56-1 | 1g |
$1557.0 | 2023-06-01 | ||
Enamine | EN300-1945931-1g |
4-(2-amino-3,3-difluoropropyl)-2-chlorophenol |
2228972-56-1 | 1g |
$1557.0 | 2023-09-17 | ||
Enamine | EN300-1945931-2.5g |
4-(2-amino-3,3-difluoropropyl)-2-chlorophenol |
2228972-56-1 | 2.5g |
$3051.0 | 2023-09-17 | ||
Enamine | EN300-1945931-5.0g |
4-(2-amino-3,3-difluoropropyl)-2-chlorophenol |
2228972-56-1 | 5g |
$4517.0 | 2023-06-01 | ||
Enamine | EN300-1945931-10g |
4-(2-amino-3,3-difluoropropyl)-2-chlorophenol |
2228972-56-1 | 10g |
$6697.0 | 2023-09-17 | ||
Enamine | EN300-1945931-10.0g |
4-(2-amino-3,3-difluoropropyl)-2-chlorophenol |
2228972-56-1 | 10g |
$6697.0 | 2023-06-01 |
4-(2-amino-3,3-difluoropropyl)-2-chlorophenol 関連文献
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
10. Book reviews
4-(2-amino-3,3-difluoropropyl)-2-chlorophenolに関する追加情報
Introduction to 4-(2-amino-3,3-difluoropropyl)-2-chlorophenol (CAS No: 2228972-56-1)
4-(2-amino-3,3-difluoropropyl)-2-chlorophenol, identified by the CAS number 2228972-56-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of phenolic derivatives characterized by its unique structural features, which include a chloro-substituted benzene ring and an amino group attached to a fluorinated propyl side chain. Such structural motifs are often explored for their potential biological activity and mechanistic insights into various biochemical pathways.
The synthesis and characterization of 4-(2-amino-3,3-difluoropropyl)-2-chlorophenol involve meticulous attention to detail, ensuring that the chemical purity and structural integrity are maintained at the highest standards. The presence of both fluorine and chlorine atoms in the side chain introduces a high degree of electronic complexity, which can influence the compound's reactivity, solubility, and interaction with biological targets. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to elucidate its molecular structure and confirm its identity.
In recent years, there has been growing interest in phenolic compounds due to their diverse pharmacological properties. The amino group in 4-(2-amino-3,3-difluoropropyl)-2-chlorophenol serves as a potential site for hydrogen bonding interactions with biological molecules, while the fluorinated propyl side chain can modulate lipophilicity and metabolic stability. These features make it an attractive candidate for further investigation in drug discovery pipelines.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Research has shown that phenolic derivatives can exhibit antimicrobial, anti-inflammatory, and antioxidant properties. The specific arrangement of substituents in 4-(2-amino-3,3-difluoropropyl)-2-chlorophenol may contribute to its ability to interact with enzymes or receptors involved in disease pathways. For instance, studies have suggested that structurally similar compounds can inhibit certain kinases or modulate immune responses.
The fluorine atoms in the propyl side chain play a crucial role in enhancing the compound's bioavailability and resistance to metabolic degradation. Fluorine substitution is a well-established strategy in medicinal chemistry to improve pharmacokinetic profiles. By incorporating two fluorine atoms at the 3-position of the propyl group, 4-(2-amino-3,3-difluoropropyl)-2-chlorophenol may exhibit enhanced binding affinity and prolonged half-life compared to its non-fluorinated counterparts.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 4-(2-amino-3,3-difluoropropyl)-2-chlorophenol with greater accuracy. Molecular docking studies have been conducted to evaluate its potential interactions with target proteins such as kinases, transcription factors, and transporters. These virtual screening approaches have identified promising lead compounds that can be further optimized for therapeutic efficacy.
In addition to its pharmaceutical applications, 4-(2-amino-3,3-difluoropropyl)-2-chlorophenol may also find utility in agrochemical research. Phenolic compounds are known for their role as intermediates in the synthesis of herbicides and fungicides. The unique structural features of this compound could inspire new formulations that offer improved efficacy against plant pathogens while maintaining environmental safety.
The synthesis of 4-(2-amino-3,3-difluoropropyl)-2-chlorophenol involves multi-step organic reactions that require precise control over reaction conditions. Protecting group strategies are often employed to ensure selective functionalization at different sites on the molecule. The chloro-substituted benzene ring necessitates careful handling to prevent unwanted side reactions such as dechlorination or over-halogenation.
Evaluation of the physicochemical properties of 4-(2-amino-3,3-difluoropropyl)-2-chlorophenol is essential for determining its suitability for various applications. Parameters such as melting point, boiling point, solubility in common solvents, and stability under different storage conditions are critical factors that influence its practical use. Experimental data obtained from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and solubility tests provide valuable insights into its behavior under different environmental conditions.
The potential toxicity profile of 4-(2-amino-3,3-difluoropropyl)-2-chlorophenol must be thoroughly assessed before considering its use in pharmaceutical formulations. In vitro toxicology studies using cell lines can provide initial data on cytotoxicity and genotoxicity. Further investigations may include animal models to evaluate acute and chronic toxicity endpoints. These studies are essential for ensuring that the compound is safe for human use when developed into a drug product.
Future research directions for 4-(2-amino-3,3-difluoropropyl)-2-chlorophenol may include exploring its role as a scaffold for drug design or investigating novel synthetic pathways that improve yield and scalability. Collaborative efforts between academic institutions and pharmaceutical companies could accelerate the discovery process by leveraging complementary expertise in synthetic chemistry, computational modeling, and biological testing.
In conclusion,4-(2-amino-3,3-difluoropropyl)-2-chlorophenol (CAS No: 2228972561) represents a promising compound with diverse potential applications in medicine and agriculture. Its unique structural features offer opportunities for developing new therapeutic agents with improved pharmacokinetic properties. Continued research into this compound will likely yield valuable insights into its biological activity and mechanistic effects on cellular processes.
2228972-56-1 (4-(2-amino-3,3-difluoropropyl)-2-chlorophenol) Related Products
- 1690095-18-1(trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol)
- 3010-81-9(Tris(4-methoxyphenyl)methanol)
- 1803690-76-7(4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine)
- 893933-05-6(3-(3-methylphenyl)-6-2-oxo-2-(pyrrolidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 64890-06-8(7-Nitro-2-phenyl-1h-indole)
- 2034357-91-8(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-(1H-pyrrol-1-yl)benzamide)
- 923460-73-5(1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1431372-40-5(tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate)
- 2034390-04-8(N-[[6-(diethylamino)pyridin-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide)
- 1936404-77-1(2-amino-3-chloro-4-methoxybenzonitrile)




